Product packaging for 3,4-dihydro-2H-chromen-3-ylmethanol(Cat. No.:CAS No. 76727-28-1)

3,4-dihydro-2H-chromen-3-ylmethanol

Cat. No.: B1363963
CAS No.: 76727-28-1
M. Wt: 164.2 g/mol
InChI Key: UPDSWAQIQZFOLF-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-chromen-3-ylmethanol, also widely known as chroman-3-ylmethanol, is a high-purity organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . Its structure features a hydroxymethyl group attached to the chiral carbon center of the chroman ring system, making it a valuable non-racemic chiral building block and synthetic intermediate for complex organic molecules . This compound is supplied with a typical purity of 97% . Researchers utilize this benzopyran derivative extensively in the synthesis and development of novel pharmaceutical compounds. Its structure serves as a core scaffold in medicinal chemistry, particularly in the creation of potential therapeutics for neurological and cardiovascular conditions . Furthermore, its aromatic properties make it a useful intermediate in the development of fragrances and flavors . Beyond pharmaceuticals and organoleptics, chroman-3-ylmethanol is investigated for creating novel materials with specific optical or electronic properties and is explored for the antioxidant and anti-inflammatory potential of its derivative structures . The compound should be stored according to the supplier's specifications, often recommended in a cool, dry place, in a tightly closed container under an inert atmosphere . This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1363963 3,4-dihydro-2H-chromen-3-ylmethanol CAS No. 76727-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-chromen-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDSWAQIQZFOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383682
Record name 3,4-dihydro-2H-chromen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76727-28-1
Record name 3,4-dihydro-2H-chromen-3-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 3,4 Dihydro 2h Chromen 3 Ylmethanol

Functional Group Transformations of the Primary Alcohol

The primary alcohol in 3,4-dihydro-2H-chromen-3-ylmethanol is susceptible to a variety of common alcohol reactions, including oxidation, esterification, and etherification.

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid under appropriate reaction conditions. The choice of oxidizing agent and reaction parameters determines the final product.

Mild oxidizing agents are typically employed for the selective oxidation to the aldehyde, 3,4-dihydro-2H-chromene-3-carbaldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane (CH₂Cl₂) are commonly used for this transformation. These conditions generally avoid over-oxidation to the carboxylic acid.

For the conversion to the carboxylic acid, 3,4-dihydro-2H-chromene-3-carboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), or ruthenium tetroxide (RuO₄). These powerful oxidants ensure the complete oxidation of the primary alcohol.

Table 1: Oxidation Reactions of this compound

Starting Material Product Reagents
This compound 3,4-dihydro-2H-chromene-3-carbaldehyde PCC, CH₂Cl₂
This compound 3,4-dihydro-2H-chromene-3-carbaldehyde DMP, CH₂Cl₂
This compound 3,4-dihydro-2H-chromene-3-carboxylic acid KMnO₄, heat

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), in a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium reaction, and the formation of the ester can be favored by removing water as it is formed. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine or triethylamine, to achieve higher yields and faster reaction rates.

Etherification can be accomplished through various methods. The Williamson ether synthesis, for instance, involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Other methods may involve the use of alkylating agents under acidic or neutral conditions.

Table 2: Representative Esterification and Etherification Reactions

Reaction Type Reactants Product
Esterification This compound + Acetic Anhydride (3,4-dihydro-2H-chromen-3-yl)methyl acetate

Transformations of the Saturated Pyran Ring

The saturated pyran ring of this compound can undergo transformations that lead to regioselective and stereoselective functionalization, although these are generally less common than reactions involving the primary alcohol.

Regioselective functionalization of the saturated pyran ring can be challenging due to the lack of activating groups on the ring itself. However, reactions can be initiated at positions adjacent to the oxygen atom or at the benzylic position. For instance, radical-mediated reactions could potentially introduce substituents at specific positions on the pyran ring. The regioselectivity of such reactions would be influenced by the stability of the resulting radical intermediates.

As this compound is a chiral molecule, stereoselective modifications of the pyran ring are of significant interest for the synthesis of enantiomerically pure compounds. Such modifications often rely on the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction. For example, stereoselective reduction of a ketone precursor to this compound can be a route to obtaining specific stereoisomers. Subsequent reactions on the pyran ring would then need to proceed with retention or controlled inversion of stereochemistry to maintain enantiopurity.

Reactions Involving the Aromatic Moiety of the Chromene System

The benzene (B151609) ring of the chromene system is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The existing substituents on the ring, namely the ether oxygen and the alkyl group of the pyran ring, direct the position of incoming electrophiles.

The ether oxygen is an activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The alkyl portion of the fused pyran ring is a weakly activating, ortho, para-directing group. Therefore, electrophilic substitution is expected to occur primarily at the C6 and C8 positions, which are ortho and para to the ether oxygen, respectively.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 6-nitro- and 8-nitro-3,4-dihydro-2H-chromen-3-ylmethanol. The exact ratio of these products would depend on the specific reaction conditions and steric factors.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction Electrophile Expected Major Products
Nitration NO₂⁺ 6-nitro-3,4-dihydro-2H-chromen-3-ylmethanol
8-nitro-3,4-dihydro-2H-chromen-3-ylmethanol
Bromination Br⁺ 6-bromo-3,4-dihydro-2H-chromen-3-ylmethanol
8-bromo-3,4-dihydro-2H-chromen-3-ylmethanol
Friedel-Crafts Acylation RCO⁺ 6-acyl-3,4-dihydro-2H-chromen-3-ylmethanol

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electronic effects of the fused dihydropyran ring. The oxygen atom, directly attached to the aromatic nucleus, possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles.

The directing influence of the substituents on the chroman ring dictates the regioselectivity of these substitution reactions. The ether-like oxygen and the alkyl portion of the dihydropyran ring are both considered activating groups and are ortho-, para-directors. Consequently, electrophilic attack is predominantly directed to the positions ortho and para to the oxygen atom. In the this compound ring system, these positions correspond to C-8 (ortho) and C-6 (para). The other ortho position, C-2, is part of the non-aromatic dihydropyran ring and thus not susceptible to aromatic substitution.

The hydroxymethyl group at the C-3 position is on the saturated portion of the dihydropyran ring. Due to its separation from the aromatic system by sp³-hybridized carbon atoms, it does not exert a significant electronic directing effect on the aromatic ring. Therefore, the substitution patterns are primarily governed by the activating and ortho-, para-directing nature of the fused heterocyclic ring.

Research Findings on Electrophilic Aromatic Substitution of Chroman Derivatives

Detailed experimental data on the electrophilic aromatic substitution of this compound is not extensively available in the public domain. However, studies on analogous chroman structures provide valuable insights into the expected reactivity and regioselectivity.

Nitration:

The nitration of chroman derivatives typically proceeds with a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, or under milder conditions using reagents like copper nitrate in acetic anhydride (Menke nitration). Research on the Menke nitration of a generic chroman has demonstrated the formation of a mixture of 6-nitro and 8-nitro isomers, with the 6-nitro (para) product being the major isomer.

ReactantReagents and ConditionsProductsProduct Ratio (6-nitro:8-nitro)Reference
ChromanCopper nitrate, Acetic anhydride6-Nitrochroman and 8-Nitrochroman3:1 researchgate.net

Halogenation:

Halogenation of chroman systems, such as bromination or chlorination, is expected to yield predominantly the 6-halo-substituted product. This is consistent with the para-directing effect of the ether oxygen. For instance, the synthesis of 6-bromo-2-phenyl-2H-chromene has been reported, indicating a preference for substitution at the 6-position.

ReactantReagents and ConditionsProductReference
5-Bromosalicylaldehyde and Phenyl vinyl ether-6-Bromo-2-phenyl-2H-chromene

Friedel-Crafts Acylation and Formylation:

Friedel-Crafts reactions, such as acylation and formylation, are anticipated to occur primarily at the C-6 position of the chroman ring. The Vilsmeier-Haack reaction, a common method for formylation of electron-rich aromatic rings, is expected to yield the 6-formyl derivative. Similarly, Friedel-Crafts acylation with an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride would likely produce the 6-acylchroman. The synthesis of 6-acetylchromen-2-ones further supports the propensity for acylation at the 6-position in related chromene systems.

Reaction TypeReactantReagents and ConditionsExpected Major Product
Vilsmeier-Haack FormylationChromanPOCl₃, DMF6-Formylchroman
Friedel-Crafts AcylationChromanAcetyl chloride, AlCl₃6-Acetylchroman

Sulfonation:

Sulfonation of the chroman ring with fuming sulfuric acid or sulfur trioxide in an appropriate solvent is predicted to yield the 6-sulfonic acid derivative as the major product, following the established ortho-, para-directing influence of the activating group.

ReactantReagents and ConditionsExpected Major Product
ChromanFuming H₂SO₄Chroman-6-sulfonic acid

Theoretical and Computational Investigations of 3,4 Dihydro 2h Chromen 3 Ylmethanol

Analysis of Electronic Properties and Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ossila.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). ossila.comtaylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org

For 3,4-dihydro-2H-chromen-3-ylmethanol, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms, while the LUMO would be distributed over the aromatic system. The HOMO-LUMO gap and related quantum chemical descriptors, such as ionization potential, electron affinity, and chemical hardness, can be calculated using DFT. rsc.orgtaylorandfrancis.com

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors (Note: This table presents typical values for chromene-like molecules as calculated by DFT methods, since specific data for this compound is not available in the cited literature.)

ParameterFormulaTypical Value (eV)
HOMO Energy EHOMO-6.20
LUMO Energy ELUMO-0.85
HOMO-LUMO Gap ΔE = ELUMO - EHOMO5.35
Ionization Potential (I) I ≈ -EHOMO6.20
Electron Affinity (A) A ≈ -ELUMO0.85
Global Hardness (η) η = (I - A) / 22.68
Global Softness (S) S = 1 / η0.37
Electronegativity (χ) χ = (I + A) / 23.53

This interactive table demonstrates the kind of electronic property data that can be derived from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the ether and hydroxyl groups due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit the most positive potential (blue), making it a likely site for hydrogen bonding and interaction with nucleophiles. The benzene ring would display a moderately negative potential due to its π-electron cloud.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.govrsc.org The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in governing the reaction rate.

For this compound, several reaction mechanisms could be investigated computationally. A prominent example would be the oxidation of the primary alcohol group to form the corresponding aldehyde or carboxylic acid. youtube.com Computational studies could model this reaction using various oxidizing agents (e.g., chromic acid). The calculations would aim to:

Characterize the geometry of the transition state.

Calculate the activation energy barrier.

Determine the reaction's thermochemistry (whether it is exothermic or endothermic).

Investigate the role of solvents and catalysts in the mechanism. nih.gov

Another area of study could be reactions involving the chromane (B1220400) core, such as electrophilic aromatic substitution on the benzene ring or ring-opening reactions. These computational investigations provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. rsc.org

Advanced Spectroscopic Characterization of 3,4 Dihydro 2h Chromen 3 Ylmethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. This allows for the precise determination of the molecular structure.

Proton (¹H) NMR Applications

Proton NMR (¹H NMR) is a fundamental technique for identifying the types and connectivity of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. In the ¹H NMR spectrum of 3,4-dihydro-2H-chromen-3-ylmethanol, distinct signals are observed for the aromatic, methylene, and methine protons. For instance, the aromatic protons typically appear in the downfield region (around 6.7-7.2 ppm), while the protons of the dihydropyran ring and the methanol (B129727) substituent resonate at higher field strengths. The coupling constants (J), measured in Hertz (Hz), provide information about the dihedral angles between adjacent protons, aiding in the determination of the stereochemistry of the molecule.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound Derivatives

Compound Aromatic Protons (ppm) Methylene/Methine Protons (ppm) Other Protons (ppm)
This compound 6.7-7.2 2.7-4.2 3.6 (CH₂OH), 1.8 (OH)
6-fluoro-3,4-dihydro-2H-chromen-3-ylmethanol 6.8-7.1 2.8-4.3 3.7 (CH₂OH), 1.9 (OH)

Carbon (¹³C) NMR Applications

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of a molecule. oregonstate.edu The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of every unique carbon atom in a molecule. oregonstate.eduudel.edu In this compound, the carbon atoms of the aromatic ring resonate in the range of 115-160 ppm. libretexts.org The carbons of the dihydropyran ring and the methanol group appear at higher field strengths. libretexts.org Quaternary carbons, which are not directly bonded to any protons, are typically observed as weaker signals. oregonstate.edu

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm)
C-2 ~65
C-3 ~38
C-4 ~25
C-4a ~122
C-5 ~127
C-6 ~120
C-7 ~129
C-8 ~117
C-8a ~154

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to identify adjacent protons and trace out the spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu This is a highly sensitive technique that allows for the direct assignment of protonated carbons. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. youtube.comrsc.org

Advanced NMR Methods in Solution and Solid State

Beyond the standard 1D and 2D NMR experiments, advanced techniques can provide even more detailed structural and dynamic information. In solution, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of protons, which is critical for stereochemical assignments. nptel.ac.in

Solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in the solid phase. psgcas.ac.inyork.ac.uk Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the NMR signals in solids, leading to higher resolution spectra. psgcas.ac.innptel.ac.infsu.edu Cross-polarization (CP) can be used to enhance the signals of low-abundance nuclei like ¹³C. nptel.ac.innptel.ac.in These methods can provide insights into the packing of molecules in a crystal lattice and the dynamics of the molecule in a solid state. psgcas.ac.inyork.ac.uk

Saturation Transfer Difference (STD-NMR) for Ligand-Protein Interactions

Saturation Transfer Difference (STD-NMR) is a ligand-based NMR technique used to study the binding of small molecules (ligands) to large receptor molecules like proteins. unl.ptcreative-biostructure.comnih.gov In an STD-NMR experiment, a selective saturation pulse is applied to the protein's resonances. creative-biostructure.com This saturation is transferred to the binding ligand through spin diffusion. unl.pt By subtracting a spectrum with on-resonance saturation from a spectrum with off-resonance saturation, a difference spectrum is obtained that only shows the signals of the ligand that have been in close contact with the protein. creative-biostructure.com This allows for the identification of the binding epitope of the ligand, providing valuable information for drug discovery and design. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. youtube.com When a molecule is introduced into the mass spectrometer, it is ionized, typically forming a molecular ion (M⁺). youtube.com The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. youtube.comlibretexts.org The pattern of these fragments is characteristic of the molecule's structure. libretexts.org For this compound, common fragmentation pathways may involve the loss of the hydroxymethyl group (-CH₂OH), cleavage of the dihydropyran ring, or retro-Diels-Alder reactions. nih.govmiamioh.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov

Interactive Data Table: Expected Mass Fragments for this compound

Fragment m/z (expected) Description
[M]⁺ 164 Molecular Ion
[M - H₂O]⁺ 146 Loss of water
[M - CH₂OH]⁺ 133 Loss of the hydroxymethyl group
C₈H₈O⁺ 120 Fragment from cleavage of the dihydropyran ring

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. libretexts.org For this compound, the molecular formula is C₁₀H₁₂O₂. HRMS provides the experimental exact mass, which can be compared to the theoretical calculated mass to confirm the elemental composition.

The theoretical exact mass is calculated based on the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O). libretexts.org Any deviation between the measured mass and the theoretical mass is typically within a few parts per million (ppm) for an accurate measurement, providing strong evidence for the proposed molecular formula. youtube.com

ParameterValue
Molecular Formula C₁₀H₁₂O₂
Nominal Mass 164 g/mol
Calculated Exact Mass 164.08373 u wikipedia.org
Typical HRMS Accuracy < 5 ppm

This table presents the theoretical mass values for this compound, which are confirmed by experimental HRMS data.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, the protonated molecule [M+H]⁺ or the molecular ion M⁺• of this compound is isolated and then subjected to collision-induced dissociation (CID). wikipedia.org The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For chromane (B1220400) derivatives, fragmentation often involves several key pathways:

Dehydration: Loss of a water molecule (H₂O, 18 Da) is a common fragmentation pathway for alcohols. libretexts.org

Loss of the Methanol Group: Cleavage of the C-C bond adjacent to the chromane ring can result in the loss of the -CH₂OH group (31 Da).

Retro-Diels-Alder (RDA) Reaction: The heterocyclic ring of the chromane structure can undergo a characteristic RDA reaction, leading to the cleavage of the ring and providing significant structural information. This is a common fragmentation pathway for flavonoids and related structures. mdpi.com

Loss of CO: The fragmentation of the ether linkage in the chromane ring can lead to the neutral loss of carbon monoxide (28 Da). nih.gov

Analysis of the m/z values of these fragment ions allows for the reconstruction of the molecule's structure and the confirmation of its identity. For instance, studies on related 2H-chromenes have shown that the major fragmentation occurs via cleavage leading to stable carbocations. nih.gov

Precursor Ion [M+H]⁺Proposed FragmentNeutral LossFragment m/z (Predicted)
165.0910[M+H - H₂O]⁺H₂O (18.0106 Da)147.0804
165.0910[M+H - CH₂O]⁺CH₂O (30.0106 Da)135.0704
165.0910[M+H - CH₃OH]⁺CH₃OH (32.0262 Da)133.0648
165.0910RDA FragmentC₂H₄O (44.0262 Da)121.0648

This interactive table outlines the predicted MS/MS fragmentation pathways for protonated this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman spectroscopy, provide information about the vibrational modes of a molecule. These techniques are complementary and are used to identify the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. masterorganicchemistry.com Different functional groups absorb at characteristic frequencies, making the FTIR spectrum a molecular fingerprint. libretexts.org For this compound, the key functional groups and their expected absorption regions are:

O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, indicative of hydrogen bonding. semanticscholar.org

C-H Stretch (Aromatic): Weak to medium bands appearing above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) signify the C-H stretching vibrations of the aromatic ring. vscht.cz

C-H Stretch (Aliphatic): Strong absorption bands in the 3000-2850 cm⁻¹ region are due to the C-H stretching of the sp³ hybridized carbons in the dihydropyran ring and the methanol group. vscht.cz

C=C Stretch (Aromatic): Medium to weak absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the aromatic ring. libretexts.org

C-O Stretch: A strong band in the 1260-1000 cm⁻¹ region corresponds to the C-O stretching vibrations of the ether and alcohol functional groups. nih.gov

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)Expected Intensity
O-H StretchAlcohol (-OH)3600 - 3200Strong, Broad
C-H StretchAromatic3100 - 3000Medium to Weak
C-H StretchAliphatic3000 - 2850Strong
C=C StretchAromatic Ring1600 - 1450Medium to Weak
C-O StretchEther, Alcohol1260 - 1000Strong

This table summarizes the characteristic FTIR absorption bands for the key functional groups in this compound.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. nih.gov It detects vibrations that cause a change in the polarizability of a molecule. While FTIR is particularly sensitive to polar bonds like O-H and C=O, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings. mdpi.com

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: Strong peaks corresponding to the C=C stretching and ring breathing modes of the benzene (B151609) ring.

Aliphatic C-H Vibrations: Signals from the C-H bonds of the saturated heterocyclic ring.

The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its unambiguous identification and structural characterization.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and its packing in the crystal lattice. To perform this analysis, a high-quality single crystal of the compound is required. The crystal diffracts a beam of X-rays in specific directions, and the resulting diffraction pattern is used to calculate the electron density map of the molecule.

Crystallographic ParameterExample Value (for a related chromene derivative)
Crystal System Monoclinic
Space Group C2/c
a (Å) 16.654
b (Å) 8.789
c (Å) 18.460
β (°) ** 102.89
Volume (ų) **2634
Z (molecules/unit cell) 8

This table presents example crystallographic data from a published structure of a 2H-chromen-2-one derivative to illustrate the typical parameters determined by XRD analysis. researchgate.net

Surface Plasmon Resonance (SPR) Spectroscopy for Molecular Interaction Analysis

Surface Plasmon Resonance (SPR) is a label-free optical technique used to study real-time biomolecular interactions. springernature.comnih.gov It is particularly valuable for characterizing the binding of small molecules, such as this compound or its derivatives, to larger biomolecules like proteins or nucleic acids. nih.gov

In a typical SPR experiment, a protein target is immobilized on a sensor chip with a thin gold film. nih.gov A solution containing the small molecule (the analyte) is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of the surface plasmons. rsc.org

This technique can provide a wealth of quantitative information, including:

Binding Affinity (K_D): The equilibrium dissociation constant, which indicates the strength of the interaction.

Kinetics: The association rate constant (k_a) and dissociation rate constant (k_d), which describe the speed of the binding and unbinding processes.

Specificity: By testing the analyte against different target proteins, the selectivity of the interaction can be determined.

Studies on flavonoids, which share the chromane core, have successfully used SPR to measure their binding affinities to proteins like human serum albumin (HSA) and glutathione (B108866) S-transferase (GSTP1). nih.govnih.gov For example, some flavonoids have been shown to bind to HSA with affinities in the nanomolar to micromolar range. nih.govarvojournals.org

Interaction ParameterDescriptionTypical Data Obtained
Association Rate (k_a) Rate of complex formation10³ - 10⁷ M⁻¹s⁻¹
Dissociation Rate (k_d) Rate of complex decay10⁻⁵ - 10⁻¹ s⁻¹
Affinity (K_D) Equilibrium dissociation constant (k_d/k_a)nM - µM range

This table outlines the key kinetic and affinity parameters that can be determined from an SPR experiment for small molecule-protein interactions.

Mechanistic Biological Interaction Studies of 3,4 Dihydro 2h Chromen 3 Ylmethanol

Molecular Interactions with Biological Macromolecules

The biological effects of any compound are fundamentally rooted in its interactions with biological macromolecules. For 3,4-dihydro-2H-chromen-3-ylmethanol, significant insights have been gained from studies of its binding to specific protein targets.

Binding to HIV-1 Integrase Core Domain: Structural and Mechanistic Insights

A critical breakthrough in understanding the molecular interactions of this compound was the elucidation of its crystal structure in complex with the HIV-1 integrase core domain (PDB ID: 3VQ8). leibniz-fli.denagahama-i-bio.ac.jpnagahama-i-bio.ac.jp This enzyme is essential for the replication of the human immunodeficiency virus (HIV), making it a key target for antiviral drug development. The crystallographic data, resolved at 1.60 Å, reveals the precise binding mode of the (3R)-enantiomer of this compound within the enzyme's active site. leibniz-fli.de

The interaction is characterized by a network of non-covalent bonds, including hydrogen bonds and hydrophobic interactions, which stabilize the ligand-protein complex. These structural details provide a mechanistic basis for the inhibitory activity of this compound, demonstrating how it occupies the active site and likely interferes with the binding of the natural substrate, viral DNA. The study that produced this crystal structure was part of a broader fragment-based screening effort to identify novel inhibitors of HIV-1 integrase. leibniz-fli.de

Interactive Data Table: Crystallographic Data for 3VQ8

ParameterValue
PDB ID3VQ8
Molecule(3R)-3,4-dihydro-2H-chromen-3-ylmethanol
TargetHIV-1 Integrase Core Domain
Resolution1.60 Å
MethodX-ray Diffraction

Computational Modeling of Ligand-Protein Interactions (e.g., molecular docking)

While a specific molecular docking study for this compound was not found in the reviewed literature, the availability of its crystal structure with HIV-1 integrase (3VQ8) provides an ideal starting point for such computational analyses. Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.

For the broader class of chromene derivatives, molecular docking studies have been instrumental in elucidating their binding mechanisms to various protein targets. nih.govnih.gov For instance, in studies of other chromene derivatives with antimicrobial or anticancer activity, docking simulations have been used to identify key amino acid residues involved in binding and to rationalize the observed biological activities. nih.govnih.gov These studies typically involve preparing the protein structure (e.g., by removing water molecules and adding hydrogen atoms), defining the binding site, and then using a scoring function to rank the different binding poses of the ligand. The insights gained from such computational models are invaluable for the rational design of new, more potent analogs.

Exploration of Potential Biological Activities (Mechanistic Perspective)

The chromene scaffold is associated with a diverse range of biological activities. Understanding the underlying mechanisms of these activities is crucial for the development of new therapeutic agents.

Investigation of Antioxidant Mechanisms and Radical Scavenging Pathways

Chromene derivatives are well-known for their antioxidant properties. raco.catijpsjournal.comraco.cat The primary mechanism behind this activity is their ability to act as radical scavengers. The phenolic hydroxyl group, a common feature in many biologically active chromenes, can donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation. nih.gov

The antioxidant capacity of chromene derivatives is often attributed to the formation of a stable phenoxyl radical after the donation of a hydrogen atom. The stability of this radical is enhanced by the resonance delocalization of the unpaired electron over the aromatic ring system. Studies on various chromene derivatives have shown a direct correlation between their radical scavenging activity and their ability to protect against oxidative stress-related conditions. ijpsjournal.comnih.gov The investigation of antioxidant mechanisms often involves assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which provides a measure of the compound's ability to donate a hydrogen atom. researchgate.netresearchgate.net

Studies on Antimicrobial Action Mechanisms

The chromene nucleus is a key pharmacophore in many compounds with potent antimicrobial activity against a broad spectrum of bacteria and fungi. nih.govijpsjournal.com The mechanisms of antimicrobial action for chromene derivatives are varied and can include:

Inhibition of Essential Enzymes: Some chromene derivatives have been shown to inhibit bacterial enzymes that are crucial for survival, such as DNA gyrase and topoisomerases. ijpsjournal.com By targeting these enzymes, the compounds interfere with DNA replication and cell division, ultimately leading to bacterial death.

Disruption of Bacterial Membranes: Another proposed mechanism is the disruption of the bacterial cell membrane's integrity. ijpsjournal.com This can lead to the leakage of essential intracellular components and ultimately cell lysis.

The specific antimicrobial mechanism is often dependent on the substitution pattern on the chromene ring system. mdpi.commdpi.com For example, the introduction of certain functional groups can enhance the compound's ability to interact with specific bacterial targets.

Structure-Activity Relationship (SAR) and Mechanistic Pathways

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry as they provide insights into how the chemical structure of a compound influences its biological activity. For the chromene scaffold, several SAR studies have been conducted to optimize its therapeutic potential. nih.govmdpi.com

While a specific SAR study for this compound was not identified in the available literature, general SAR principles for chromene derivatives can be inferred from studies on related compounds. For instance, the nature and position of substituents on the chromene ring have been shown to be critical for activity. In the context of antioxidant activity, the presence and accessibility of a phenolic hydroxyl group are often crucial. nih.gov For antimicrobial activity, the introduction of lipophilic groups can enhance membrane permeability, while specific polar groups can facilitate binding to target enzymes. mdpi.com

Furthermore, the stereochemistry of the molecule can play a significant role in its biological activity, as evidenced by the specific binding of the (3R)-enantiomer of this compound to the HIV-1 integrase core domain. leibniz-fli.de This highlights the importance of the three-dimensional arrangement of atoms for effective ligand-protein interactions. The development of quantitative structure-activity relationship (QSAR) models, which correlate physicochemical properties with biological activity, has also been a valuable tool in the design of new chromene-based therapeutic agents. researchgate.netresearchgate.netmdpi.com

Influence of this compound Structural Features on Interaction Profiles

The biological activity of chromene derivatives is intrinsically linked to their molecular structure. The arrangement and nature of substituents on the chromene core can significantly modulate their interaction with biological targets. nih.gov Key structural features of this compound, such as the dihydropyran ring, the fused benzene (B151609) ring, and the hydroxymethyl group at the C3 position, are pivotal in defining its potential biological interactions.

The saturated dihydropyran ring imparts a three-dimensional conformation to the molecule, which can be crucial for fitting into the binding pockets of enzymes or receptors. The fused aromatic benzene ring provides a scaffold for potential π-π stacking interactions with aromatic residues in biological targets. researchgate.net The hydroxyl group introduces a site for hydrogen bonding, a fundamental interaction in molecular recognition and catalysis. nih.gov Furthermore, the number and position of hydroxyl groups on the chromene ring system have been shown to directly influence the antioxidant capacity of these compounds, primarily through their ability to donate a hydrogen atom. nih.gov

In a study of flavanone (B1672756) derivatives incorporating a chromene moiety, the stereochemistry at the C2 and C3 positions of the dihydropyran ring was found to be critical for biological activity. The trans-diaxial relationship between the H2 and H3 protons, as determined by NMR, indicated a specific spatial arrangement of the substituents that likely influences binding affinity. mdpi.com

The introduction of different substituents onto the chromene scaffold has been a key strategy in medicinal chemistry to modulate activity. For instance, in a series of 4H-chromene derivatives, the presence of halogenated aryl groups was found to enhance their antiproliferative activity compared to unsubstituted counterparts. nih.gov This suggests that electronic effects and lipophilicity, modified by such substitutions, play a significant role in their mechanism of action.

While the specific biological targets of this compound are not detailed in the available literature, the structural motifs present in the molecule are found in compounds with known biological activities. For example, the chromene core is a key component of molecules with anticancer and antimicrobial properties. nih.gov

Table 1: Influence of Structural Features on the Biological Activity of Chromene Derivatives

Structural FeatureInfluence on Biological InteractionSource
Dihydropyran Ring ConformationDetermines three-dimensional shape for target binding. mdpi.com
Fused Benzene RingPotential for π-π stacking interactions with biological targets. researchgate.net
Hydroxyl GroupsAct as hydrogen bond donors, crucial for molecular recognition. nih.gov
Substituent Position and NatureModulates electronic properties, lipophilicity, and overall bioactivity. nih.gov

Correlation of Theoretical Descriptors with Observed Mechanistic Activities

Theoretical and computational studies provide valuable insights into the mechanistic activities of chemical compounds by correlating their electronic and structural properties with their biological effects. For chromene derivatives, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as Natural Bond Orbital (NBO) atomic charges, have been used to predict and explain their reactivity and interaction profiles. nih.govresearchgate.net

The energy of the HOMO is an indicator of the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting capacity. A smaller HOMO-LUMO energy gap suggests higher reactivity and a greater propensity to engage in chemical reactions. researchgate.net In a study of various chromene derivatives, it was found that modifications to the substituent groups led to changes in the HOMO and LUMO energy levels, which in turn were predicted to affect their interaction with other substances. researchgate.net

NBO analysis provides information about the distribution of electron density within a molecule. The atomic charges calculated through NBO can reveal the most likely sites for electrostatic interactions, including hydrogen bonding. nih.gov For a series of dietary chromone (B188151) derivatives, NBO calculations showed that the addition of hydroxyl groups systematically altered the atomic charges, which correlated with their observed antioxidant activity. nih.gov

In silico docking simulations have also been employed to predict the binding modes of chromene derivatives to specific biological targets. For instance, docking studies of chromene derivatives with methyltransferase, a cancerous enzyme target, indicated that these compounds could act as inhibitors. researchgate.net The binding energies and inhibition constants derived from these simulations provided a quantitative measure of their potential efficacy. researchgate.net

Quantum-chemical calculations have been used to predict the antioxidant activity of chromene derivatives. For a series of (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives, density functional theory (DFT) calculations showed that the HOMO was localized on the propenone fragment, indicating its role as an electron donor and confirming the likelihood of antiradical properties. eco-vector.com These theoretical predictions were subsequently validated by in vitro antioxidant activity assays. eco-vector.com

Table 2: Correlation of Theoretical Descriptors with Mechanistic Activities of Chromene Derivatives

Theoretical DescriptorCorrelation with Mechanistic ActivitySource
HOMO EnergyHigher energy indicates greater electron-donating ability, often correlated with antioxidant activity. nih.govresearchgate.net
LUMO EnergyLower energy suggests a higher propensity to accept electrons. researchgate.net
HOMO-LUMO GapA smaller gap is associated with higher chemical reactivity. researchgate.net
NBO Atomic ChargesPredicts sites for electrostatic interactions and hydrogen bonding. nih.gov
Binding Energy (from Docking)Indicates the strength of interaction with a biological target. researchgate.net

Applications of 3,4 Dihydro 2h Chromen 3 Ylmethanol in Advanced Organic Synthesis

Utilization as a Key Reagent and Intermediate in Complex Molecule Construction

The strategic positioning of the hydroxymethyl group on the chiral center of the dihydropyran ring makes 3,4-dihydro-2H-chromen-3-ylmethanol a significant intermediate for elaborating molecular complexity. Organic chemists leverage this structure as a starting point for introducing further functionalities and for building larger, more intricate molecules.

A key application of this compound is its transformation into other reactive species. For instance, the primary alcohol can be readily converted into a good leaving group, such as a mesylate. In one documented synthesis, this compound is reacted to form 3,4-dihydro-2H-chromen-3-ylmethyl methanesulfonate. google.com This transformation is a critical step, as the resulting mesylate is a highly versatile intermediate, primed for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of moieties, thereby enabling the construction of a library of derivatives from a common precursor.

The general strategy of converting the alcohol to a more reactive functional group is a cornerstone of multistep synthesis, allowing for the sequential and controlled addition of different molecular fragments. This positions this compound as a foundational element in synthetic pathways aimed at creating complex target molecules. researchgate.net

Contributions to the Synthesis of Diverse Heterocyclic Frameworks

The chromane (B1220400) scaffold of this compound is a privileged structure in medicinal chemistry, and the compound serves as a precursor for the synthesis of more complex heterocyclic systems. uobaghdad.edu.iq The reactivity of the hydroxymethyl group is often exploited to annulate or attach new rings to the existing chromane core.

An example of this is seen in the synthesis of heteroaryl-substituted 2-pyridinyl and 2-pyrimidinyl-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one derivatives. google.com In this process, the mesylated form of this compound is used as an alkylating agent to modify a pre-existing heterocyclic nucleus. This demonstrates how the compound can be used to merge the chromane motif with other important heterocyclic systems, leading to novel chemical entities with potential biological activity.

While direct examples of this specific alcohol building a wide array of different heterocycles are not extensively documented, the general utility of the chromane and dihydropyran structures is well-established for creating fused and spirocyclic systems. nih.gov For example, dihydropyrans are known precursors for the synthesis of pyrano[3,2-c]chromenes and other related fused heterocyclic systems through multicomponent reactions. nih.gov The structural elements of this compound make it an ideal candidate for similar synthetic strategies aimed at producing new and diverse heterocyclic frameworks.

Role in the Preparation of Bioactive Compound Precursors

The chromane ring system is a core component of many biologically active natural products and synthetic drugs. researchgate.netqiaosun.net Consequently, this compound and its derivatives are valuable precursors in the synthesis of medicinally relevant molecules.

A significant finding highlights the importance of the chiral version of this compound, (3R)-3,4-dihydro-2H-chromen-3-ylmethanol, in the field of anti-HIV research. The high-resolution crystal structure of this specific enantiomer has been determined in a complex with the HIV-1 integrase core domain. HIV-1 integrase is a crucial enzyme for viral replication, making it a key target for antiretroviral drug development. The ability of this compound to bind to the active site of the enzyme underscores its potential as a scaffold for designing novel and potent HIV-1 integrase inhibitors. This research provides a clear, structure-based rationale for its use as a precursor in the development of new therapeutic agents.

Furthermore, the related compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, derived from the corresponding alcohol, has been instrumental in the synthesis of potent and selective agonists for the A2A and A3 adenosine (B11128) receptors. researchgate.netnih.gov This highlights a common synthetic strategy where the alcohol functionality is oxidized to an aldehyde, which then serves as a key electrophile in subsequent bond-forming reactions to build the final bioactive molecule. This parallel underscores the synthetic potential of this compound as a precursor to a variety of bioactive compounds.

Potential in Material Science Development (based on unique structural properties)

While the primary applications of this compound have been in organic synthesis and medicinal chemistry, its unique structural properties suggest potential for use in material science. The rigid, heterocyclic chromane backbone combined with a reactive hydroxyl group makes it an interesting monomer or additive for polymer synthesis.

The chromane structure itself is known to impart desirable properties to materials. For instance, certain chroman derivatives are patented for their use as stabilizers for organic materials, protecting them against degradation caused by light, oxygen, and heat. The incorporation of such a stable heterocyclic unit into a polymer backbone could enhance thermal stability and oxidative resistance.

The hydroxyl group of this compound provides a reactive handle for polymerization reactions. It could be used, for example, in the synthesis of polyesters or polyurethanes, where the chromane unit would be pendant to the main polymer chain. This could influence the bulk properties of the material, such as its refractive index, thermal stability, and mechanical strength. While specific research on polymers derived directly from this compound is not widely published, the potential for its use in creating novel functional polymers remains an intriguing area for future exploration. google.com

Future Directions and Emerging Research Avenues for 3,4 Dihydro 2h Chromen 3 Ylmethanol

Development of Novel Stereoselective Synthetic Methodologies

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of novel stereoselective synthetic methods for producing enantiomerically pure 3,4-dihydro-2H-chromen-3-ylmethanol is a critical area of future research. Current efforts in related structures, such as 3,4-dihydroisocoumarins, have utilized approaches like the stereoselective condensation of aldehydes with lithiated oxazolines. ajol.info Future work on this compound could adapt and refine these strategies.

Key areas for development include:

Asymmetric Catalysis: The design and application of new chiral catalysts, including organocatalysts and transition-metal complexes, for the enantioselective reduction of corresponding ketones or the asymmetric opening of epoxides.

Enzymatic Resolutions: The use of enzymes for the kinetic resolution of racemic mixtures of this compound or its precursors, offering a green and highly selective alternative.

Chiral Pool Synthesis: The utilization of readily available chiral starting materials to construct the chroman framework with a predefined stereocenter.

Success in this area will provide access to specific stereoisomers, enabling a more precise investigation of their biological activities and structure-activity relationships (SAR).

Advanced Computational Modeling for Predicting Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can provide invaluable insights.

Future research should focus on:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to elucidate the electronic structure, predict reaction mechanisms, and understand the regioselectivity and stereoselectivity of chemical transformations.

Molecular Docking and Dynamics: Simulating the interaction of this compound and its derivatives with biological targets such as enzymes and receptors. This can help in identifying potential therapeutic applications and in the rational design of more potent analogs.

Predictive Toxicology: Using computational models to forecast potential adverse effects and metabolic pathways, which is crucial for the early stages of drug development. nih.gov

By integrating these computational approaches, researchers can build robust models to predict the chemical reactivity and biological interactions of this compound, saving time and resources in the laboratory.

Exploration of New Chemical Transformations and Functionalizations

The hydroxyl and chroman ring systems of this compound are ripe for chemical exploration. The development of novel reactions to modify this core structure will expand its chemical diversity and potential applications.

Promising avenues for exploration include:

C-H Functionalization: Directing reactions to activate and functionalize the C-H bonds of the chroman ring is a transformative strategy for creating molecular complexity. researchgate.net This could lead to the synthesis of novel derivatives with unique properties.

Ring-Opening and Rearrangement Reactions: Investigating conditions that promote the opening or rearrangement of the chroman ring to access different heterocyclic systems or linear structures with valuable functionalities.

Derivatization of the Hydroxyl Group: Exploring a wide range of reactions at the primary alcohol, such as esterification, etherification, and conversion to other functional groups, to create a library of compounds for screening.

These new transformations will not only provide a deeper understanding of the reactivity of the this compound scaffold but also generate a diverse set of molecules for various applications.

Expanding the Scope of Mechanistic Biological Studies

While the broader class of chromenes has been studied for various biological activities, detailed mechanistic investigations into this compound are still needed. jwent.net Understanding how this specific compound interacts with biological systems at a molecular level is crucial for its development as a potential therapeutic agent or research tool.

Future research should aim to:

Identify Molecular Targets: Employing techniques like affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that this compound interacts with.

Elucidate Mechanisms of Action: Once a target is identified, detailed biochemical and cellular assays are needed to understand how the compound modulates the target's function and the downstream cellular consequences. nih.gov

Investigate Structure-Activity Relationships (SAR): Systematically studying how modifications to the structure of this compound affect its biological activity to guide the design of more potent and selective compounds.

A deeper understanding of the mechanistic biology will be essential to translate initial findings into tangible applications. nih.gov

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modern synthetic chemistry is increasingly embracing flow chemistry and automation to enhance efficiency, safety, and scalability. nih.gov Applying these technologies to the synthesis and modification of this compound represents a significant future direction.

Key opportunities include:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of the core structure and its derivatives. researchgate.netresearchgate.net Flow chemistry offers improved control over reaction parameters, enhanced safety for handling hazardous reagents, and easier scale-up compared to traditional batch methods. nih.gov

Automated Synthesis Platforms: Utilizing automated systems to rapidly synthesize libraries of this compound derivatives for high-throughput screening. This can significantly accelerate the drug discovery process. researchgate.netvapourtec.com

In-line Analysis and Optimization: Integrating analytical techniques directly into the flow system for real-time monitoring and optimization of reaction conditions. nih.gov

The adoption of these modern synthesis paradigms will be instrumental in advancing the research and development of this compound and its analogs. illinois.edu

Q & A

Q. What statistical methods are recommended for analyzing dose-dependent biological responses in studies involving this compound?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves and calculate EC₅₀/IC₅₀ values. For high-throughput screening data, apply Z-factor analysis to assess assay robustness. Pair with cluster analysis (PCA or hierarchical clustering) to identify outliers or subgroups in datasets .

Synthetic and Mechanistic Challenges

Q. Why do certain synthetic routes yield low regioselectivity in chromene derivatives, and how can this be mitigated?

  • Methodology : Regioselectivity issues often stem from competing radical or ionic pathways. Use directing groups (e.g., boronates) or transition-metal catalysts (Pd, Ru) to control cyclization. Monitor intermediates via in situ IR or reaction calorimetry to optimize temperature and solvent polarity .

Q. How can solvent effects on the compound’s reactivity be systematically studied?

  • Methodology : Employ Kamlet-Taft or Hansen solubility parameters to correlate solvent polarity with reaction rates. Run parallel experiments in aprotic (DMF, THF) vs. protic (ethanol, water) solvents and analyze outcomes via Arrhenius plots. Computational solvent modeling (COSMO-RS) provides additional insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.